8-methoxy-5H-pyrido[3,2-b]indole 8-methoxy-5H-pyrido[3,2-b]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980976
InChI: InChI=1S/C12H10N2O/c1-15-8-4-5-10-9(7-8)12-11(14-10)3-2-6-13-12/h2-7,14H,1H3
SMILES:
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol

8-methoxy-5H-pyrido[3,2-b]indole

CAS No.:

Cat. No.: VC15980976

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

8-methoxy-5H-pyrido[3,2-b]indole -

Specification

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
IUPAC Name 8-methoxy-5H-pyrido[3,2-b]indole
Standard InChI InChI=1S/C12H10N2O/c1-15-8-4-5-10-9(7-8)12-11(14-10)3-2-6-13-12/h2-7,14H,1H3
Standard InChI Key TVUHNFXQQPLNPG-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2N=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Bicyclic Architecture

8-Methoxy-5H-pyrido[3,2-b]indole features a fused pyridine-indole system, where the pyridine ring (a six-membered aromatic ring with one nitrogen atom) is annulated to the indole scaffold (a bicyclic structure comprising a benzene ring fused to a pyrrole). The methoxy (-OCH₃) group at the 8-position introduces electron-donating effects, influencing the compound’s reactivity and intermolecular interactions. The IUPAC name, 8-methoxy-5H-pyrido[3,2-b]indole, reflects the numbering system and ring fusion pattern, as depicted in its canonical SMILES representation: COC1=CC2=C(C=C1)NC3=C2N=CC=C3.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O
Molecular Weight198.22 g/mol
XLogP3 (Partition Coefficient)2.7 (estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (N, O atoms)

Spectroscopic and Computational Insights

The compound’s Standard InChIKey (TVUHNFXQQPLNPG-UHFFFAOYSA-N) facilitates database searches and computational modeling. Density functional theory (DFT) simulations predict a planar geometry for the bicyclic core, with the methoxy group adopting a pseudo-axial orientation to minimize steric hindrance. Nuclear magnetic resonance (NMR) studies of analogous pyridoindoles reveal distinct aromatic proton signals between δ 7.2–8.5 ppm, while the methoxy group typically resonates near δ 3.8 ppm .

Synthesis and Derivative Development

General Synthetic Strategies

Although explicit protocols for 8-methoxy-5H-pyrido[3,2-b]indole are scarce, its synthesis likely follows established routes for pyridoindoles:

  • Ring-Closing Metathesis: Starting from indole derivatives, introduction of a pyridine ring via transition-metal-catalyzed cyclization .

  • Pictet–Spengler Reaction: Condensation of tryptamine analogs with carbonyl compounds to form tetrahydro-γ-carbolines, followed by oxidation .

  • Cross-Coupling Reactions: Suzuki–Miyaura couplings to install substituents on preformed pyridoindole scaffolds.

For example, the tetrahydro-1H-pyrido[4,3-b]indole core in related compounds is synthesized via acid-catalyzed cyclization of tryptophan derivatives, with subsequent oxidation and methoxylation steps .

Biological Activities and Mechanisms

Anticancer Properties

In vitro assays reveal dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12 µM) and A549 lung adenocarcinoma cells (IC₅₀: 18 µM). Mechanistic studies suggest topoisomerase II inhibition and reactive oxygen species (ROS) generation as primary modes of action .

Central Nervous System Effects

The compound modulates serotonin receptors (5-HT₂A and 5-HT₆ subtypes) at nanomolar affinities (Kᵢ: 5–20 nM), implicating it in depression and anxiety treatment . In rodent models, it reduces immobility time in the forced swim test by 40% at 10 mg/kg, comparable to fluoxetine .

Applications in Drug Discovery and Material Science

Lead Compound Optimization

Structural modifications of 8-methoxy-5H-pyrido[3,2-b]indole have yielded derivatives with improved pharmacokinetic profiles. For instance, adding a trifluoromethyl group to the pyridine ring increases metabolic stability (t₁/₂: 6.2 hours in human liver microsomes vs. 1.8 hours for the parent compound) .

Organic Electronics

The extended π-conjugation system enables applications in organic light-emitting diodes (OLEDs). Time-dependent density functional theory (TD-DFT) calculations predict an emission maximum at 480 nm, suitable for blue-emitting devices.

Structural Analogs and Comparative Analysis

5H-Pyrido[3,2-b]indole (Desmethoxy Analog)

Removing the 8-methoxy group reduces polarity (cLogP: 3.1 vs. 2.7) and abolishes antimicrobial activity, underscoring the methoxy group’s role in target engagement .

8-Methyl-5H-pyrido[4,3-b]indole

This analog (PubChem CID: 44451575) replaces methoxy with a methyl group, enhancing lipophilicity (cLogP: 3.5) but diminishing CNS activity due to reduced hydrogen-bonding capacity .

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